

An In-depth Technical Guide to 2-Methoxy-D3-benzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-D3-benzaldehyde

Cat. No.: B154609

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde, a versatile aromatic aldehyde. The incorporation of deuterium in the methoxy group (-OCD₃) makes it a valuable tool in various research applications, particularly in mechanistic studies, metabolic profiling, and as an internal standard in analytical chemistry. Its utility extends to the synthesis of complex organic molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Methoxy-D3-benzaldehyde**, with a focus on experimental details and data presentation for a technical audience.

Core Chemical Properties

The isotopic labeling of the methoxy group in **2-Methoxy-D3-benzaldehyde** results in a slightly higher molecular weight compared to its non-deuterated counterpart. While extensive physical property data for the deuterated compound is not readily available, the properties of 2-methoxybenzaldehyde serve as a reliable approximation.

Table 1: Physicochemical Properties of **2-Methoxy-D3-benzaldehyde** and its Non-Deuterated Analog

Property	2-Methoxy-D3-benzaldehyde	2-Methoxybenzaldehyde (Non-deuterated)
CAS Number	56248-49-8[1]	135-02-4[1]
Molecular Formula	C ₈ H ₅ D ₃ O ₂ [1]	C ₈ H ₈ O ₂
Molecular Weight	139.17 g/mol [1]	136.15 g/mol
IUPAC Name	2-(trideuteriomethoxy)benzaldehyde[1]	2-methoxybenzaldehyde
Synonyms	2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-(methoxy-d3)-	o-Anisaldehyde, Salicylaldehyde methyl ether
Appearance	-	Light yellow solid or liquid
Melting Point	-	38-40 °C
Boiling Point	-	243 °C
Density	-	1.127 g/mL at 25 °C
Storage	2-8°C	Room temperature

Spectroscopic Data

The following tables summarize the key spectral data for the non-deuterated analog, 2-methoxybenzaldehyde. The presence of deuterium in **2-Methoxy-D3-benzaldehyde** would primarily manifest in the ¹H NMR spectrum as the disappearance of the methoxy proton signal and in the mass spectrum as a mass shift of +3 amu.

Table 2: ¹H NMR Spectral Data of 2-Methoxybenzaldehyde

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.50	s	1H	-CHO
7.85	dd	1H	Ar-H
7.55	ddd	1H	Ar-H
7.10	d	1H	Ar-H
7.00	t	1H	Ar-H
3.90	s	3H	-OCH ₃

Table 3: ¹³C NMR Spectral Data of 2-Methoxybenzaldehyde

Chemical Shift (ppm)	Assignment
189.8	C=O
161.9	C-OCH ₃
135.9	Ar-C
128.5	Ar-CH
124.9	Ar-CH
120.7	Ar-CH
111.7	Ar-CH
55.7	-OCH ₃

Table 4: Key IR Absorptions of 2-Methoxybenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
2850, 2750	Medium	C-H stretch (aldehyde)
1685	Strong	C=O stretch (aldehyde)
1600, 1485	Strong	C=C stretch (aromatic)
1245	Strong	C-O stretch (aryl ether)
755	Strong	C-H bend (ortho-disubstituted)

Table 5: Mass Spectrometry Data of 2-Methoxybenzaldehyde

m/z	Relative Intensity	Assignment
136	100%	[M] ⁺
135	95%	[M-H] ⁺
107	40%	[M-CHO] ⁺
92	35%	[M-CO-CH ₃] ⁺
77	60%	[C ₆ H ₅] ⁺

Experimental Protocols

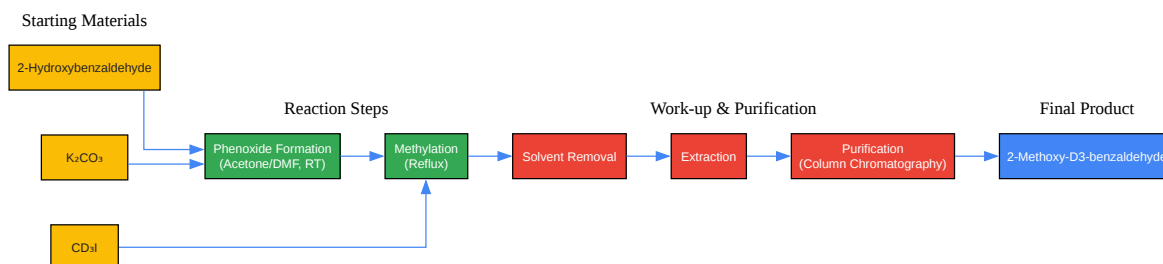
Synthesis of 2-Methoxy-D3-benzaldehyde

A common method for the synthesis of deuterated methoxy arenes involves the methylation of the corresponding phenol with a deuterated methylating agent.

General Protocol:

- Preparation of the Phenoxide: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dry acetone or DMF) is added a base such as anhydrous potassium carbonate (1.5 eq). The mixture is stirred at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes to form the potassium salt of the phenol.

- **Methylation:** Deuterated methyl iodide (CD_3I , 1.2 eq) is added dropwise to the reaction mixture.
- **Reaction:** The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure **2-Methoxy-D3-benzaldehyde**.



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A generalized workflow for the synthesis of **2-Methoxy-D3-benzaldehyde**.

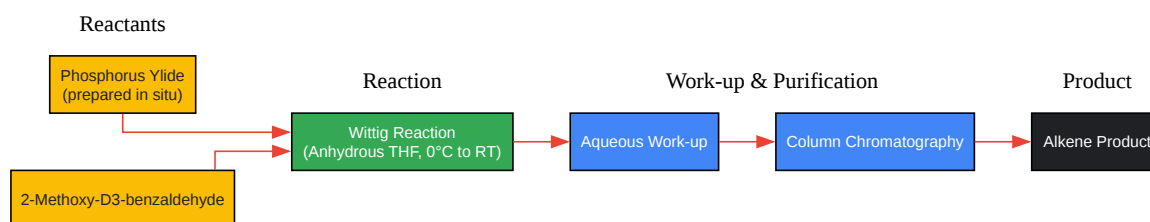
Representative Reaction: Wittig Olefination

The aldehyde functionality of **2-Methoxy-D3-benzaldehyde** allows for a wide range of chemical transformations. A common and important reaction is the Wittig olefination to form

alkenes.

General Protocol:

- **Ylide Generation:** To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous ether solvent (e.g., THF) at 0°C under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.05 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature to generate the phosphorus ylide.
- **Aldehyde Addition:** A solution of **2-Methoxy-D3-benzaldehyde** (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by TLC.
- **Work-up:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the desired alkene.

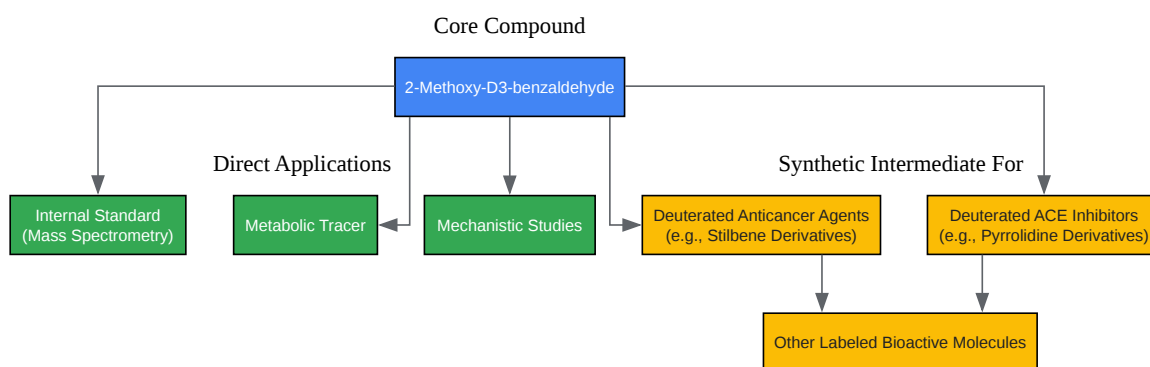


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A typical workflow for the Wittig olefination of **2-Methoxy-D3-benzaldehyde**.

Applications and Logical Relationships

2-Methoxy-D3-benzaldehyde is primarily utilized in research and development due to its isotopic label. Its applications are intrinsically linked to those of its non-deuterated analog, with the added benefit of being a tracer or an internal standard.



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Logical relationships of the applications of **2-Methoxy-D3-benzaldehyde**.

Conclusion

2-Methoxy-D3-benzaldehyde is a specialized chemical with significant utility in scientific research and drug development. While its physical properties are closely mirrored by its non-deuterated analog, the presence of the deuterium label provides unique advantages for analytical and mechanistic investigations. The synthetic and reaction protocols provided in this guide offer a foundation for its use in the laboratory. As the field of deuterated pharmaceuticals continues to grow, the importance of such isotopically labeled building blocks is expected to increase.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-D3-benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154609#2-methoxy-d3-benzaldehyde-chemical-properties]

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